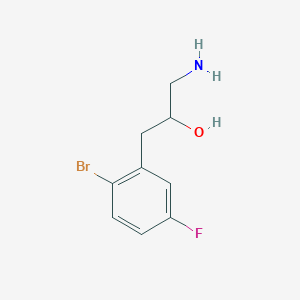
3-Mesitylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesitylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a mesityl group attached to the nitrogen atom This compound is part of the azetidine family, known for their significant ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesitylamine with a suitable electrophile, such as an alkyl halide, to form the azetidine ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Mesitylazetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups to the mesityl ring.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines with an opened ring structure.
Substitution: Functionalized derivatives with new substituents on the mesityl ring.
Applications De Recherche Scientifique
3-Mesitylazetidine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-Mesitylazetidine largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The mesityl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound of the azetidine family, characterized by a four-membered ring without additional substituents.
3-Phenylazetidine: Similar to 3-Mesitylazetidine but with a phenyl group instead of a mesityl group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
Comparison: this compound stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler counterparts. The mesityl group also enhances its potential for biological activity, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-8-4-9(2)12(10(3)5-8)11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3 |
Clé InChI |
JEWCXMJZOWRMOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol](/img/structure/B13611565.png)

![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13611568.png)


